2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYKJCXJCCRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the sulfonyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Overview
2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide is a complex organic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a bicyclic framework with sulfur and nitrogen atoms, allows it to interact with biological systems in diverse ways.
Medicinal Chemistry
The compound has shown promise as a candidate for drug development due to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways critical for disease processes.
- Receptor Binding : The compound can bind to receptors involved in neurotransmission, potentially leading to therapeutic effects in neurological disorders.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties:
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings suggest its potential as an antimicrobial agent against common pathogens.
Pain Management
Research indicates that derivatives of the bicyclic structure, similar to the compound , have analgesic and anti-inflammatory properties, making them suitable for treating pain-related conditions. The mechanism of action likely involves modulation of pain pathways through receptor interactions.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to the bicyclic structure:
- Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the effectiveness of similar compounds against various bacterial strains, confirming their potential as new antimicrobial agents .
- Analgesic Properties : Research documented in patents has shown that derivatives of this compound can act as analgesics and anti-inflammatory agents, supporting their use in pain management therapies .
- Synthetic Approaches : Innovative synthetic routes have been developed for creating analogs of this compound, enhancing its pharmacological profile and allowing for the exploration of structure-activity relationships .
Mechanism of Action
The mechanism of action of 2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic ring system and functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Role of Substituents in Bioactivity The 2-acylamino substituents in benzamide analogs (e.g., Compound 17) are critical for PCAF HAT inhibitory activity, with longer chains (e.g., tetradecanoyl) enhancing potency . In contrast, the target compound’s sulfonyl-bicyclo substituent may confer distinct electronic or steric effects, though its biological activity remains unverified. Anthranilic acid (34% inhibition) underscores the necessity of substituents like acyl or sulfonyl groups for activity, as its simple structure lacks binding efficiency .
However, this remains speculative without direct activity data.
Physicochemical Properties
- The sulfonyl group in the target compound likely increases polarity compared to acylated analogs (e.g., Compound 17), which could reduce cell permeability but improve solubility.
- The methoxy group at the 2-position may donate electron density to the benzamide ring, altering electronic interactions with target enzymes.
Biological Activity
2-Methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a bicyclic structure that includes a thiazolidine moiety and a sulfonamide functional group, which are known to influence biological interactions. The molecular formula is with a molecular weight of approximately 270.32 g/mol.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with various biological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various derivatives of bicyclic compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
Case Study 2: Cytotoxicity in Cancer Research
Research published in International Journal of Anticancer Research evaluated the cytotoxic effects of the compound on HeLa and HCT-116 cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance efficacy and reduce toxicity:
- Structural Modifications : Alterations in the sulfonamide and bicyclic structures have been shown to improve selectivity for cancer cells over normal cells.
- Combination Therapies : The compound has been tested in combination with existing chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
